molecular formula C7H12N2O4S B013791 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 67776-06-1

S-Nitroso-N-acetyl-DL-penicillamine

Cat. No. B013791
CAS RN: 67776-06-1
M. Wt: 220.25 g/mol
InChI Key: ZIIQCSMRQKCOCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of SNAP involves the nitrosation of N-acetyl-DL-penicillamine, a process that has been optimized to produce SNAP efficiently. Various research has explored the synthesis of SNAP and its analogues, investigating optimal conditions and methodologies to enhance stability and yield (Moynihan & Roberts, 1994).

Molecular Structure Analysis

SNAP's molecular structure is characterized by the presence of an S-nitrosothiol group, which is critical for its ability to release nitric oxide. Studies have focused on understanding the stability and reactivity of this functional group in aqueous solutions and under various conditions to elucidate how SNAP can be effectively used in different applications (Soulère et al., 2001).

Chemical Reactions and Properties

Research has shown that SNAP can release NO through various mechanisms, including metal ion catalysis and exposure to light. This reactivity makes SNAP a valuable tool for studies on NO's physiological and therapeutic roles. Studies have also explored the chemical stability of SNAP and its analogues, revealing factors that influence their decomposition and NO release rates (Askew et al., 1995).

Physical Properties Analysis

The physical properties of SNAP, such as solubility, stability, and NO release kinetics, have been studied extensively. These properties are crucial for its application in various fields, including material science and medicine. Research has been conducted to develop materials and systems that can control the release rate of NO from SNAP for therapeutic applications (Frost & Meyerhoff, 2004).

Chemical Properties Analysis

The chemical properties of SNAP, particularly its ability to act as a nitric oxide donor, have implications for its use in biomedical research and applications. Its chemical interactions, stability under different conditions, and the kinetics of NO release are essential areas of investigation. Studies have compared SNAP to other NO donors, examining their effects on cellular processes and therapeutic potential (Persson et al., 2004).

Scientific Research Applications

  • Biomedical Applications : SNAP derivatized fumed silica filler in polymer films can control nitric oxide generation, which is fundamental for therapeutic effects in biomedical applications (Frost & Meyerhoff, 2004).

  • Pharmacology : It acts as a potential slow-release agent of nitric oxide in vivo, decreasing systemic arterial blood pressure and inhibiting platelet aggregation (Moynihan & Roberts, 1994).

  • Neuroscience : SNAP dose-dependently inhibits basal nerve growth factor (NGF) release from mixed glial cells by stimulating the cyclic GMP pathway (Xiong et al., 1999).

  • Cardiovascular Research : It protects against peroxynitrite-induced vascular dysfunction in isolated perfused rat hearts (Villa et al., 1994).

  • Antiviral Research : SNAP has an antiviral effect, inhibiting herpes simplex virus type 1 replication in a dose-dependent manner (Croen, 1993).

  • Biochemistry : Understanding S-Nitrosothiol decomposition is significant for grasping nitric oxide biochemistry and its role in signal transduction (Singh et al., 1996).

  • Chemical Sensing : SNAP is used in novel Near-Infrared (NIR) fluorescent materials to detect endogenous hydrogen sulfide (H2S) in cells (Yin et al., 2017).

  • Enzymology : It can reversibly inhibit papain by attacking the enzyme's critical thiol residue, forming a mixed disulfide (Xian et al., 2000).

  • Dentistry and Oral Health : Excessive salivary SNAP plays a role in modifying oral mucosal diseases as a physiopathological regulator (Ohashi et al., 2007).

  • Cardiac Function : SNAP activates the non-neuronal cardiac cholinergic system to synthesize acetylcholine and augments cardiac function without causing tachycardia (Oikawa et al., 2019).

Safety And Hazards

Therapeutic agents can be linked to nanoparticles to fortify their selectivity and targeted delivery while impeding systemic toxicity and efficacy loss .

properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-acetyl-DL-penicillamine

CAS RN

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
GE Carnahan, PG Lenhert… - … Section B: Structural …, 1978 - scripts.iucr.org
C7HI2N204S, 2-acetamido-3-methyl-3-thio-nitrosobutanoic acid, space group P2Jc, a= 6.9840 (11), b-12.698 (2), c= 12.353 (2) A, fl= 107.80 (1) at 295 K (2= 1.54051 A), Z= 4, Dx= …
Number of citations: 44 scripts.iucr.org
MC Frost, ME Meyerhoff - Journal of the American Chemical …, 2004 - ACS Publications
… Fumed silica polymer filler particles were derivatized with S-nitroso-N-acetyl-dl-penicillamine and blended into the center layer of trilayer silicone rubber films. Nitric oxide is generated …
Number of citations: 129 0-pubs-acs-org.brum.beds.ac.uk
I IOANNIDIS, M BÄTZ, T PAUL, HG KORTH… - Biochemical …, 1996 - portlandpress.com
S-Nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP), both of which are known to release nitric oxide ( • NO), exhibited cytotoxicity against cultivated endothelial …
Number of citations: 71 portlandpress.com
E Salas, MA Moro, S Askew, HF Hodson… - British journal of …, 1994 - ncbi.nlm.nih.gov
The effects of two new analogues of S-nitroso-N-acetyl-DL-penicillamine (SNAP), S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL), on platelet …
SC Askew, AR Butler, FW Flitney, GD Kemp… - Bioorganic & medicinal …, 1995 - Elsevier
The chemistries of S-nitroso-dl-penicillamine (SNAP) and S-nitrosoglutathione (GSNO) in relation to their ability to relax vascular smooth muscle and prevent platelet aggregation have …
T Stys, A Stys, P Paczwa… - Journal of physiology …, 1998 - agro.icm.edu.pl
… Chemical mechanisms underlying the vasodilator and platelet anti-aggregating pfoperties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Bioorg Med Chem 1995; 3: 1…
Number of citations: 16 agro.icm.edu.pl
D Pravdic, N Vladic, I Cavar… - Clinical and Experimental …, 2012 - Wiley Online Library
… Therefore, in the present study we investigated the effect of the NO donors S-nitroso-N-acetyl-dl-penicillamine, spermine NONOate and propylamine propylamine NONOate on pH i in …
A Altun, M Ergül, A Filiz, M Parlak, M Ergül… - Cumhuriyet Medical …, 2014 - dergipark.org.tr
… In the second group, in order to determine hyperalgesic effect of SNitroso-N-acetyl-DL-penicillamine (SNAP), 2 mg/kg SNAP dissolved in 0.5 mL 0.9% NaCl, administrated ip and TFLs …
Number of citations: 13 dergipark.org.tr
CF Mang, H Kilbinger - British journal of pharmacology, 2000 - Wiley Online Library
… We have therefore studied the effects of the NO donor S-nitroso-N-acetyl-DL-penicillamine (SNAP) and the NO synthase inhibitor L-NG-nitroarginine (L-NOARG) on electrically-induced …
S Oikawa, Y Kai, A Mano… - Cellular Physiology …, 2019 - pdfs.semanticscholar.org
… : To identify a pharmacological inducer of NNCCS, we screened several chemical compounds with chemical structures similar to the structure of S-nitroso-N-acetyl-DL-penicillamine (…
Number of citations: 7 pdfs.semanticscholar.org

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